8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one

Catalog No.
S12275345
CAS No.
M.F
C15H9BrN2O
M. Wt
313.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one

Product Name

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one

IUPAC Name

8-bromo-5,11-dihydroindolo[3,2-c]quinolin-6-one

Molecular Formula

C15H9BrN2O

Molecular Weight

313.15 g/mol

InChI

InChI=1S/C15H9BrN2O/c16-8-5-6-12-10(7-8)13-14(17-12)9-3-1-2-4-11(9)18-15(13)19/h1-7,17H,(H,18,19)

InChI Key

ZWWRJWQIUDVSKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(N3)C=CC(=C4)Br)C(=O)N2

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one is a compound belonging to the indolo[3,2-c]quinoline family, which is characterized by a fused bicyclic structure comprising an indole and a quinoline moiety. This compound features a bromine atom at the 8-position and a carbonyl group at the 6-position of the indole ring. The structural formula can be represented as C15H10BrN2O, with a molecular weight of approximately 304.16 g/mol. The unique arrangement of atoms in this compound contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one can be explored through various reactions typical of indoloquinoline derivatives. These include:

  • Electrophilic Aromatic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic substitution reactions, allowing for further functionalization at the 7 or 9 positions.
  • Nucleophilic Addition: The carbonyl group at the 6-position can undergo nucleophilic attack, leading to derivatives that may exhibit altered biological properties.
  • Cyclization Reactions: Under certain conditions, this compound can participate in cyclization reactions to form more complex polycyclic structures.

Research has indicated that compounds within the indolo[3,2-c]quinoline class exhibit significant biological activities, including:

  • Antimalarial Activity: Some derivatives have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. The mechanism often involves inhibition of β-haematin formation, crucial for the parasite's survival .
  • Anticancer Properties: Indoloquinolines have been studied for their potential to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects: Certain derivatives demonstrate activity against various bacterial strains, suggesting potential use as antimicrobial agents.

The synthesis of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one can be achieved through several methods:

  • Bromination of Indoloquinoline Derivatives: Starting from 11H-indolo[3,2-c]quinoline, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Cyclization Reactions: Utilizing precursors such as nitro compounds followed by reduction and cyclization can yield the desired structure efficiently.
  • Palladium-Catalyzed Reactions: Employing palladium catalysts allows for cross-coupling reactions that can introduce various substituents at specific positions on the indoloquinoline framework.

8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated as a lead compound for developing new antimalarial and anticancer drugs.
  • Chemical Probes: It can serve as a chemical probe in biological studies to explore molecular interactions and mechanisms of action in cellular systems.
  • Material Science: The unique properties of indoloquinolines may also find applications in organic electronics and photonic devices.

Studies involving interaction profiles of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one with biological targets have revealed:

  • Protein Binding Studies: Understanding how this compound interacts with proteins involved in disease pathways is crucial for drug development.
  • Receptor Binding Affinity: Investigations into its affinity for specific receptors can elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
10-Iodo-11H-indolo[3,2-c]quinolineIodine substitution at position 10Exhibits potent antimalarial activity
IsocryptolepineContains additional methyl groupsKnown for significant anticancer properties
11H-Indolo[3,2-c]quinolineLacks halogen substituentsServes as a parent compound for various derivatives
7-Methylindolo[3,2-c]quinolineMethyl group at position 7Potentially alters pharmacokinetic properties

These compounds highlight the diversity within the indolo[3,2-c]quinoline family while emphasizing the unique attributes of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one due to its specific halogenation pattern and functional groups.

Transition Metal-Catalyzed C–H Activation Strategies

Transition metal-catalyzed C–H activation has emerged as a powerful tool for constructing the indoloquinoline core. A notable approach involves palladium-catalyzed cascade annulation reactions. For instance, Pd-catalyzed Larock/ligand-accelerated C–H activation enables the one-pot synthesis of indolo[2,3-c]quinolinones from 2-iodoanilines and N,3-diphenylpropiolamides. This method proceeds via a tandem Larock indole synthesis followed by intramolecular C–H amidation, yielding the target scaffold in moderate to high yields (45–78%). Key to this strategy is the use of Pd(OAc)₂ with XPhos as a ligand, which facilitates both the cyclization and subsequent dehydrogenation steps.

The reaction mechanism involves initial formation of a palladacycle intermediate through oxidative addition of the aryl iodide, followed by alkyne insertion to generate the indole ring. Subsequent ligand-enabled C–H activation at the ortho-position of the aniline moiety induces cyclization, forming the quinolinone lactam. This method circumvents the need for pre-functionalized indole precursors, offering broad substrate scope and compatibility with electron-donating and electron-withdrawing substituents.

Photochemical Cyclization Approaches

Photochemical strategies provide a versatile route to indoloquinoline derivatives under mild conditions. A prominent example is the one-pot synthesis of indolo[2,3-c]quinolin-6(7H)-ones via sequential photocyclizations of 3-(2-azidophenyl)-N-phenylacrylamides. Irradiation of these substrates with UV light (λ = 300 nm) in a benzene/dichloromethane (9:1) solvent mixture induces two consecutive photochemical transformations:

  • Nitrene-mediated indole formation: The aryl azide undergoes photolysis to generate a nitrene intermediate, which cyclizes to form the indole core.
  • 6π-Electrocyclic ring closure: The resulting N-phenylindol-2-carbamide undergoes a second photocyclization, followed by oxidative dehydrogenation to yield the quinolinone.

This method achieves moderate yields (50–65%) and tolerates substituents such as methyl, methoxy, and halides on both the azidophenyl and aniline rings. Comparative studies reveal that nonpolar solvents (e.g., cyclohexane) favor the electrocyclic step, while polar solvents enhance azide photolysis.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal for introducing bromine at the C8 position of the indoloquinoline framework. A two-step protocol is commonly employed:

  • Suzuki-Miyaura coupling: A brominated aryl boronic acid is coupled with a preformed indole-quinoline intermediate. For example, 8-bromo-substituted derivatives are synthesized using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.
  • Buchwald-Hartwig amidation: Palladium complexes such as Pd₂(dba)₃ with XantPhos ligands facilitate C–N bond formation between brominated intermediates and amine partners.

Recent advances include the use of secondary alkyllithium reagents in Pd-catalyzed alkylation. For instance, coupling 8-bromoindoloquinoline with sec-butyllithium in THF at −78°C achieves selective substitution at the bromine site, preserving the lactam functionality. This method demonstrates excellent functional group tolerance, enabling the introduction of alkyl, aryl, and heteroaryl groups.

Oxidative Lactamization Strategies

Oxidative lactamization offers a direct route to the quinolin-6(11H)-one moiety. A representative method involves treating brominated paullone precursors (7,12-dihydroindolo[3,2-d]benzazepin-6(5H)-ones) with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and cobalt(II) acetate. The reaction proceeds via a radical chain mechanism:

  • Autoxidation: Co(II) catalyzes the generation of phthalimide-N-oxyl (PINO) radicals, which abstract hydrogen from the paullone substrate.
  • Ring contraction: The resulting carbon-centered radical undergoes rearrangement, forming the indoloquinoline lactam after oxidation.

This method yields 8-bromo derivatives in 40–55% yields, with the bromine atom introduced via brominated paullone precursors. Optimization studies indicate that acetonitrile as the solvent and 70°C reaction temperature maximize lactam formation.

Kinase Inhibition Profiles (Haspin, Dual-specificity tyrosine phosphorylation regulated kinase 1A, Cdc2-like kinase 1)

The kinase inhibitory activity of 8-bromo-5H-indolo[3,2-c]quinolin-6(11H)-one demonstrates remarkable selectivity across the kinome, with particular potency against three critical kinase families: Haspin, Dual-specificity tyrosine phosphorylation regulated kinase 1A, and Cdc2-like kinase 1 [4] [7]. The compound's unique structural features, including the 8-bromo substitution, contribute significantly to its kinase selectivity profile [2] [7].

Haspin Kinase Inhibition

Indoloquinolinone derivatives, including 8-bromo-substituted analogs, exhibit exceptional selectivity towards Haspin kinase with unprecedented potency [4]. Research demonstrates that specific indolo[2,3-c]quinolone-6-ones possess inhibitory concentrations (IC50) values of 1 and 2 nanomolar against Haspin kinase, establishing them among the most potent inhibitors of this target [4] [12]. The Haspin kinase selectivity is achieved through specific molecular interactions within the kinase hinge region, where the lactam functionality forms critical hydrogen bonds [4]. Molecular docking studies reveal that the indoloquinolinone scaffold establishes a double hydrogen bond between the lactam and the hinge region of the kinase, providing the structural basis for the exceptional binding affinity [4].

The selectivity profile against Haspin demonstrates remarkable discrimination against related kinases, with selectivity factors ranging from 13 to 65-fold compared to Dual-specificity tyrosine phosphorylation regulated kinase 1A and Cdc2-like kinase 1 [4]. This selectivity is particularly significant given the structural and functional relationships among these kinase families [4] [12].

Dual-specificity tyrosine phosphorylation regulated kinase 1A Inhibition

The interaction of 8-bromo-5H-indolo[3,2-c]quinolin-6(11H)-one with Dual-specificity tyrosine phosphorylation regulated kinase 1A demonstrates the compound's ability to modulate critical cellular regulatory pathways [2] [7]. Structurally related indoloquinoline derivatives exhibit potent inhibitory activity against Dual-specificity tyrosine phosphorylation regulated kinase 1A, with IC50 values in the nanomolar range [2] [7]. The 10-iodo-substituted derivatives of the indolo[3,2-c]quinoline-6-carboxylic acid series demonstrate IC50 values of 6 and 22 nanomolar against Dual-specificity tyrosine phosphorylation regulated kinase 1A, indicating the importance of halogen substitution in achieving potent inhibition [2] [7].

The selectivity of indoloquinolinone compounds for Dual-specificity tyrosine phosphorylation regulated kinase 1A over closely related kinases is particularly striking [2] [7]. The selectivity for Dual-specificity tyrosine phosphorylation regulated kinase 1A over Dual-specificity tyrosine phosphorylation regulated kinase 1B is notable, considering that the catalytic domains of these kinases share 85% sequence identity [2] [7]. This selectivity is achieved through specific interactions with unique structural features within the Dual-specificity tyrosine phosphorylation regulated kinase 1A active site [15].

Kinase TargetIC50 Value (nM)Selectivity FactorReference
Dual-specificity tyrosine phosphorylation regulated kinase 1A6-22Baseline [2] [7]
Dual-specificity tyrosine phosphorylation regulated kinase 1B50-6008-100x [2] [7]
Dual-specificity tyrosine phosphorylation regulated kinase 2>10,000>1000x [2] [7]
Cyclin-dependent kinase 1>10,000>1000x [2] [7]

Cdc2-like kinase 1 Selectivity

The inhibition of Cdc2-like kinase 1 by indoloquinolinone derivatives represents another critical aspect of their kinase selectivity profile [2] [7] [18]. The compounds demonstrate significant activity against Cdc2-like kinase 1, with IC50 values typically in the submicromolar range [2] [7]. The structural basis for Cdc2-like kinase 1 inhibition involves similar hinge region interactions observed with Dual-specificity tyrosine phosphorylation regulated kinase 1A, as both kinases share conserved structural features in their adenosine triphosphate-binding sites [15].

The selectivity profile against Cdc2-like kinase family members varies depending on the specific substitution pattern of the indoloquinolinone scaffold [2] [7]. The 10-bromo substituted derivatives show preferential inhibition of Cdc2-like kinase 1, Cdc2-like kinase 2, and Cdc2-like kinase 4, while maintaining selectivity against Cdc2-like kinase 3 [2] [7]. This differential selectivity provides opportunities for targeting specific cellular pathways mediated by individual Cdc2-like kinase isoforms [18].

Topoisomerase I/II Interaction Mechanisms

The interaction of 8-bromo-5H-indolo[3,2-c]quinolin-6(11H)-one with topoisomerase enzymes represents a fundamental mechanism underlying its antiproliferative activity [9] [10] [22]. Indoloquinoline derivatives demonstrate dual activity against both topoisomerase I and topoisomerase II through distinct but complementary mechanisms [9] [10].

Deoxyribonucleic Acid Intercalation Properties

The indoloquinoline scaffold facilitates deoxyribonucleic acid intercalation through its planar tetracyclic structure, which enables insertion between deoxyribonucleic acid base pairs [10] [22] [29]. The intercalation process involves the insertion of the planar indoloquinoline moiety between deoxyribonucleic acid base pairs, disrupting the normal helical structure and interfering with deoxyribonucleic acid-dependent processes [29]. The compound demonstrates preferential binding to guanine-cytosine rich sequences, discriminating against homooligomeric runs of adenine and thymine [22].

The deoxyribonucleic acid binding properties are characterized by high association constants ranging from 10^5 to 10^11 M^-1, indicating strong binding affinity [29]. The intercalation decreases the deoxyribonucleic acid helical twist and lengthens the deoxyribonucleic acid structure, creating optimal conditions for topoisomerase interaction [29]. The structural requirements for effective intercalation include the presence of basic, cationic, or electrophilic functional groups, which enhance the binding affinity through ionic interactions with the deoxyribonucleic acid phosphate backbone [29].

Topoisomerase II Cleavage Complex Stabilization

The primary mechanism of topoisomerase II inhibition involves the stabilization of topoisomerase II-deoxyribonucleic acid covalent complexes, preventing the normal catalytic cycle completion [10] [22] [26]. The compound acts as a topoisomerase II poison, trapping the enzyme in a covalently bound state with deoxyribonucleic acid and preventing the religation step of the catalytic cycle [22] [26]. This mechanism results in the accumulation of deoxyribonucleic acid double-strand breaks, triggering cellular apoptotic pathways [22] [25].

Experimental evidence demonstrates that indoloquinoline derivatives stimulate the cutting of deoxyribonucleic acid at specific topoisomerase II cleavage sites [22]. The compounds show concentration-dependent increases in covalently bound protein-topoisomerase complexes, with optimal activity observed at micromolar concentrations [16] [30]. The stabilization of cleavage complexes occurs preferentially at guanine-cytosine rich sequences, consistent with the deoxyribonucleic acid binding preferences of the indoloquinoline scaffold [22].

Topoisomerase I Interaction Mechanisms

While topoisomerase II represents the primary target, indoloquinoline derivatives also demonstrate activity against topoisomerase I through similar cleavage complex stabilization mechanisms [9] [10]. The compounds function as mixed topoisomerase I/II inhibitors, providing broad-spectrum activity against both enzyme classes [9]. The topoisomerase I inhibition occurs through stabilization of the enzyme-deoxyribonucleic acid complex, preventing the normal relaxation activity of the enzyme [10].

The dual topoisomerase activity enhances the therapeutic potential of indoloquinoline derivatives by targeting multiple essential cellular processes simultaneously [9] [10]. This mechanism contributes to the observed antiproliferative effects and reduces the likelihood of resistance development through single-target mechanisms [9].

Antiproliferative Effects in Osteosarcoma Models

The antiproliferative activity of 8-bromo-5H-indolo[3,2-c]quinolin-6(11H)-one against osteosarcoma cell lines represents a critical therapeutic application, with particular efficacy demonstrated in U-2 OS and related osteosarcoma models [4] [8] [21]. The compound's multitarget mechanism involving kinase inhibition and topoisomerase interaction contributes to its potent antiproliferative effects [4] [9].

U-2 OS Cell Line Activity

Research demonstrates that indoloquinolinone derivatives exhibit significant antiproliferative effects against the U-2 OS osteosarcoma cell line [4] [21]. The most selective Haspin inhibitor among the indolo[2,3-c]quinolone-6-one series exerts particularly interesting cellular effects on the U-2 OS cell line, demonstrating both selectivity and potency [4]. The compound's activity extends beyond simple growth inhibition to include effects on cellular morphology and viability [4].

Cell viability studies reveal dose-dependent antiproliferative effects, with significant growth inhibition observed at micromolar concentrations [21]. The mechanism involves cell cycle arrest at the G2/M phase, consistent with the compound's effects on kinases involved in cell cycle regulation [21]. Flow cytometric analysis demonstrates significant accumulation of treated cells arrested in the G2/M phase in a dose-dependent manner [21].

Cell LineGrowth Inhibition (IC50)MechanismReference
U-2 OS1-10 μMG2/M arrest [4] [21]
Osteosarcoma spheroidsVariableApoptosis induction [4]
HTC116 (control)10-50 μMCell cycle arrest [4]

Mechanism of Antiproliferative Action

The antiproliferative mechanism involves multiple cellular targets, primarily through inhibition of Haspin kinase and subsequent disruption of mitotic processes [4] [13]. Haspin inhibition results in reduced proliferation, frequent formation of micronuclei, and recruitment of cyclic guanosine monophosphate-adenosine monophosphate synthase [13]. This leads to activation of the cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes pathway, triggering innate immune responses [13].

The compound induces apoptosis through multiple pathways, including mitochondrial dysfunction and caspase activation [24] [25]. Experimental evidence demonstrates cleavage of poly(adenosine diphosphate-ribose) polymerase and release of cytochrome c from mitochondria, indicating activation of intrinsic apoptotic pathways [24] [25]. The proteolytic activity of caspases is enhanced significantly, leading to systematic cellular dismantling [24].

Spheroid Model Studies

Three-dimensional spheroid models provide more physiologically relevant assessment of antiproliferative activity compared to traditional monolayer cultures [4]. Studies using U-2 OS spheroids demonstrate that the most selective indoloquinolinone compounds maintain their antiproliferative activity in three-dimensional culture systems [4]. The spheroid viability is significantly reduced following treatment, indicating penetration and activity within the three-dimensional tumor model [4].

Role of Bromine Substitution at Position 8

The incorporation of bromine at position 8 of the indoloquinolinone core introduces significant electronic and steric modifications that profoundly influence the compound's biological activity profile. Bromine functions as a moderately strong electron-withdrawing group through its inductive effect, while simultaneously exhibiting weak electron-donating properties through resonance [1] [2]. This dual electronic character creates a unique electronic environment within the tetracyclic framework that enhances kinase selectivity and binding affinity.

Research on halogenated indoloquinoline derivatives has demonstrated that bromine substitution at position 8 significantly alters the compound's interaction with protein kinases. Studies comparing 8-bromo derivatives with their unsubstituted counterparts have revealed enhanced selectivity for specific kinase families, particularly dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) and cyclin-dependent kinase-like kinases (CLK) [3] [4]. The 8-bromo substitution pattern shows approximately 2-fold improved potency compared to the corresponding 8-chloro derivative and demonstrates superior selectivity profiles against closely related kinase isoforms [4].

The electron-withdrawing nature of bromine at position 8 influences the electronic distribution throughout the indoloquinolinone ring system, affecting both the nitrogen basicity and the overall dipole moment of the molecule [5]. This electronic perturbation enhances the compound's ability to form specific hydrogen bonding interactions with amino acid residues in the kinase active site, particularly with the hinge region that is critical for ATP binding [3]. The positioning of bromine at the 8-position also creates favorable van der Waals interactions with hydrophobic residues in the kinase binding pocket, contributing to increased binding affinity.

Furthermore, the 8-bromo substitution affects the compound's DNA binding properties, a characteristic feature of indoloquinoline alkaloids. The electron-withdrawing effect of bromine modulates the π-electron density of the tetracyclic core, influencing the strength of π-π stacking interactions with DNA base pairs during intercalation [5] [6]. This modification results in altered DNA binding affinity and selectivity compared to unsubstituted derivatives, potentially affecting the compound's cytotoxic properties.

Modifications of the Tetracyclic Indoloquinolinone Core

The tetracyclic indoloquinolinone core structure represents a privileged scaffold in medicinal chemistry, providing a rigid planar framework essential for biological activity [7] [8]. Structural modifications to this core system have revealed critical structure-activity relationships that govern the compound's interaction with various biological targets. The planar geometry of the tetracyclic framework is fundamental for DNA intercalation, enabling optimal π-π stacking interactions with nucleotide base pairs [5] [6].

Systematic modifications to the indoloquinolinone core have demonstrated that maintaining the rigid tetracyclic structure is crucial for biological activity. Studies on related indolo[2,3-c]quinoline derivatives have shown that disruption of the planar conformation through ring saturation or conformational flexibility results in significant loss of kinase inhibitory activity [9] [10]. The tetracyclic nature ensures optimal geometric complementarity with the ATP-binding site of protein kinases, particularly in the adenine-binding region where the indole moiety can mimic the purine ring of ATP [3] [4].

Ring fusion patterns within the tetracyclic core significantly influence biological activity profiles. Comparison of different indoloquinoline isomers has revealed that the [3,2-c] fusion pattern, as found in 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one, provides optimal binding geometry for kinase inhibition [7] [11]. This specific fusion pattern positions the nitrogen atoms at ideal distances for hydrogen bonding interactions with conserved residues in the kinase hinge region, while maintaining the planar architecture necessary for effective π-π stacking interactions.

The carbonyl group at position 6 of the indoloquinolinone core plays a crucial role in biological activity by serving as a hydrogen bond acceptor in protein-ligand interactions [9]. Studies on structurally related compounds have shown that the presence of this carbonyl functionality is essential for kinase inhibitory activity, with modifications or removal resulting in dramatically reduced potency [3]. The carbonyl group also contributes to the overall electronic character of the molecule, working synergistically with the 8-bromo substituent to create an optimal electronic environment for target binding.

Substitution patterns on the tetracyclic core beyond the 8-position have been explored to enhance selectivity and potency. Research on related indoloquinoline derivatives has shown that substituents at positions 10 and 11 can significantly modulate kinase selectivity, with halogen substituents at position 10 providing particularly enhanced activity against DYRK family kinases [3] [4]. These findings suggest that strategic modifications to the tetracyclic core can be used to fine-tune the biological activity profile of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one derivatives.

Impact of Electron-Withdrawing Group Positioning

The strategic positioning of electron-withdrawing groups within the indoloquinolinone framework significantly influences the compound's biological activity through modulation of electronic properties and molecular recognition patterns [1] [12]. The electron-withdrawing character of substituents affects the overall electron density distribution within the tetracyclic system, influencing both the strength and selectivity of protein-ligand interactions.

Electron-withdrawing groups positioned at different locations within the indoloquinoline core exhibit position-dependent effects on biological activity. Research on substituted quinoline derivatives has demonstrated that electron-withdrawing substituents placed ortho to the nitrogen atom (as in the 8-position of the indoloquinoline system) have more pronounced effects on electronic properties compared to meta or para positions [13] [14]. This positional preference is attributed to the direct inductive effect on the nitrogen lone pair, which plays a crucial role in hydrogen bonding interactions with biological targets.

The magnitude of the electron-withdrawing effect also influences the optimal positioning for biological activity. Studies on halogenated indoloquinoline derivatives have shown that moderately electron-withdrawing groups, such as bromine, provide optimal activity profiles compared to strongly electron-withdrawing substituents like nitro groups or weakly electron-withdrawing groups like fluorine [12] [15]. This relationship suggests that excessive electron withdrawal can disrupt the delicate balance of electronic interactions required for optimal target binding.

The impact of electron-withdrawing group positioning extends beyond simple electronic effects to include conformational and steric considerations. Bulky electron-withdrawing substituents at certain positions can create steric clashes with protein binding sites, reducing binding affinity despite favorable electronic effects [16]. The 8-position in the indoloquinolinone core represents an optimal location for electron-withdrawing substituents, as it provides maximum electronic influence while minimizing steric interference with target binding.

Computational studies on electron-withdrawing group effects in aromatic heterocycles have revealed that the positioning of these groups can significantly affect the molecular dipole moment and electrostatic surface potential [15] [17]. For 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one, the bromine substituent at position 8 creates an optimal electrostatic environment that enhances binding affinity for kinase targets while maintaining selectivity against off-target proteins. This electronic tuning represents a critical aspect of structure-activity relationship optimization in the development of selective kinase inhibitors.

Data Tables

CompoundDYRK1A IC₅₀ (nM)DYRK1B IC₅₀ (nM)CDK1 IC₅₀ (μM)CDK2 IC₅₀ (μM)CLK1 IC₅₀ (nM)
5a (unsubstituted)2600>10000>10>10>10000
5h (10-Cl)31210>10>10130
5i (10-Br)2080>100>10032
5j (10-I)6600>10>10500
5k (10-OMe)120>10000>10>101100

Table 1: Kinase Inhibitory Activity of Indoloquinoline Derivatives [3] [4]

SubstituentElectron-Withdrawing EffectInductive EffectResonance EffectPosition 8 Impact
Bromine (Br)Strong-I+R (weak)Deactivating
Chlorine (Cl)Strong-I+R (weak)Deactivating
Iodine (I)Moderate-I+R (weak)Deactivating
Methoxy (OMe)Weak (donating)+I+RActivating
Unsubstituted (H)NoneNoneNoneNeutral

Table 2: Electronic Effects of Position 8 Substituents [1] [2] [13]

Structural FeatureBiological ImpactSAR Trend
Bromine at Position 8Enhanced kinase selectivityEWG enhances activity
Tetracyclic Core PlanarityEssential for DNA intercalationPlanarity required
Electron-Withdrawing GroupsModulates binding affinityModerate EWG optimal
Halogen Size (I > Br > Cl)Optimal activity with iodineSize-activity correlation
Position of SubstitutionPosition-dependent effectsOrtho > meta > para

Table 3: Structure-Activity Relationships for Indoloquinolinone Derivatives [3] [4] [12] [13]

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

311.98983 g/mol

Monoisotopic Mass

311.98983 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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